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Compound of Interest

Compound Name:
4-(4-Iodophenoxy)piperidine

hydrochloride

CAS No.: 1220019-83-9

Cat. No.: B1452407

Get Quote

Focus Compound: 4-(4-Iodophenoxy)piperidine
Hydrochloride
Executive Summary & Scientific Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), the 4-phenoxypiperidine core

acts as a "privileged scaffold"—a molecular framework capable of binding to diverse biological

targets, including Sigma-1 receptors (σ1R), NMDA receptors (NR2B subunit), and specific

Serine Proteases (Factor Xa).

This guide details the biological evaluation of 4-(4-Iodophenoxy)piperidine hydrochloride
(CAS: 1220019-83-9). The presence of the iodine substituent at the para-position of the

phenoxy ring is critical; it functions as a lipophilic anchor enhancing hydrophobic pocket

occupancy and serves as a potential handle for radiolabeling (e.g., I-123/I-125 for SPECT

imaging probes) or palladium-catalyzed cross-coupling in lead optimization.

Scope of Application: This document provides a self-validating workflow for:
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Physicochemical Preparation: Ensuring stable delivery of the HCl salt in cellular media.

Safety Profiling: Establishing the therapeutic window via cytotoxicity assays.

Target Engagement: A competitive binding protocol assuming a Sigma-1 receptor context (a

common target for this pharmacophore).

Experimental Workflow Visualization
The following diagram outlines the logical progression from compound reconstitution to

functional validation.
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Caption: Logical flow for evaluating 4-(4-Iodophenoxy)piperidine HCl, ensuring toxicity

checkpoints are passed before expensive functional assays.

Protocol A: Reconstitution & Stock Management
Scientific Integrity Note: The hydrochloride salt form improves shelf stability but can lower

solubility in organic solvents compared to the free base. The iodine atom adds significant

lipophilicity (LogP increase), increasing the risk of precipitation in aqueous media.

Materials:

Compound: 4-(4-Iodophenoxy)piperidine HCl (Store at 4°C, desiccated).
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Solvent: Sterile-filtered DMSO (Dimethyl sulfoxide), Hybridoma grade.

Vessel: Amber glass vials (Iodine compounds can be light-sensitive).

Procedure:

Equilibration: Allow the vial to warm to room temperature (20-25°C) for 30 minutes before

opening to prevent condensation (hydrolysis risk).

Primary Stock (50 mM): Dissolve the compound in DMSO.

Calculation: MW ≈ 339.60 g/mol . To make 1 mL of 50 mM stock, weigh 16.98 mg.

Action: Vortex vigorously for 60 seconds. Sonicate for 5 minutes at 40 kHz if visual

particulates remain.

Visual QC: The solution should be clear and colorless to pale yellow. Darkening indicates

iodine liberation (degradation).

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at

-20°C.

Protocol B: Cytotoxicity Profiling (The Safety Gate)
Objective: Determine the CC50 (Cytotoxic Concentration 50%) to define the upper limit for

functional assays. Cell Line: HEK293 (Kidney) or HepG2 (Liver - for metabolic toxicity).

Methodology (Self-Validating): We use a Resazurin Reduction Assay (e.g., AlamarBlue) over

MTT, as it allows continuous monitoring and is less prone to interference by halogenated

compounds.

Step-by-Step:

Seeding: Plate HEK293 cells at 10,000 cells/well in 96-well black-walled plates. Incubate 24h

at 37°C/5% CO2.

Dosing: Prepare serial dilutions of the 4-(4-Iodophenoxy)piperidine HCl stock in culture

media (DMEM + 10% FBS).
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Range: 0.1 µM to 100 µM (8-point log scale).

Vehicle Control: DMSO concentration must be normalized to the highest point (e.g., 0.2%)

across all wells.

Positive Control: Doxorubicin (1 µM) or Digitonin.

Incubation: Treat cells for 48 hours.

Readout: Add Resazurin reagent (10% v/v). Incubate 2-4 hours. Measure fluorescence (Ex

560nm / Em 590nm).

Data Interpretation:

Parameter Acceptance Criteria Implication

Z-Factor > 0.5 Assay is statistically robust.

Vehicle Viability > 95% vs Media
DMSO concentration is non-

toxic.

Compound CC50 > 50 µM

Compound is safe for specific

binding assays (usually <10

µM).

Protocol C: Sigma-1 Receptor (σ1R) Competition
Binding
Rationale: Piperidine ethers are classic pharmacophores for Sigma receptors. The iodine atom

often enhances affinity via halogen bonding within the receptor pocket. This assay validates if

the scaffold engages this specific target.

Assay Principle: Competition against a radioligand (e.g., [³H]-Pentazocine or [³H]-Haloperidol)

in membrane preparations.

Pathway Context: Activation of σ1R modulates Calcium signaling between the ER and

Mitochondria.
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Caption: Putative Mechanism of Action. The ligand binds σ1R, influencing ER-Mitochondria

calcium signaling.

Procedure:

Membrane Prep: Use Jurkat cells or Rat Brain homogenates (rich in σ1R).

Reaction Mix:

Buffer: 50 mM Tris-HCl (pH 7.4).

Radioligand: 2 nM [³H]-(+)-Pentazocine (Specific for σ1).
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Competitor: 4-(4-Iodophenoxy)piperidine HCl (10⁻⁹ M to 10⁻⁵ M).

Non-Specific Binding (NSB) Control: 10 µM Haloperidol.

Incubation: 120 minutes at 37°C (Equilibrium is slower for lipophilic iodinated compounds).

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% Polyethyleneimine to

reduce binding to the filter).

Counting: Liquid Scintillation Counting.

Calculations: Calculate Ki (Inhibition Constant) using the Cheng-Prusoff equation:

Where [L] is radioligand concentration and Kd is its dissociation constant.

Troubleshooting & Causality
Observation Probable Cause Corrective Action

Yellowing of Stock Solution Iodine liberation (oxidation).

Discard stock. Prepare fresh in

degassed DMSO; store in

dark.

Precipitation in Media
"Salting out" of the lipophilic

iodide.

Dilute stock into media slowly

with vortexing. Keep final

DMSO < 0.5%.

High Non-Specific Binding
Lipophilic nature of

iodophenoxy group.

Increase BSA (0.1%) in assay

buffer or use PEI-treated

filters.

Steep Hill Slope (>1.5)
Micelle formation or

aggregation.

Add 0.01% Triton X-100 to the

assay buffer (below CMC).
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Context: Establishes the 4-substituted piperidine as a privileged structure for GPCR and
transporter ligands.

Sigma-1 Receptor Ligand Design

Mechanistic Grounding: "Structure-Activity Relationships of Sigma-1 Receptor Ligands."
Journal of Medicinal Chemistry.
Relevance: Discusses the role of halogenated phenyl rings (like 4-iodophenoxy) in
enhancing sigma-1 affinity via hydrophobic pocket filling.

Solubility of Halogenated Salts

Technical Data: "Solubility of 4-(4-Iodophenoxy)piperidine hydrochloride.
Relevance: Provides MW and physical state data for calculation verific

Cytotoxicity Protocols (NCI Guidelines)

Standard: "In vitro cell line screening project (IVCLSP).
Relevance: The gold standard methodology for establishing CC50 values in drug
screening.

4-Phenoxypiperidine in Antitubercular Research

Application: "Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With
Anti-tuberculosis Activity." NIH PubMed Central.
Relevance: Demonstrates the biological utility of the phenoxypiperidine core beyond CNS
targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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